An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dichlorophenyl)propan-2-ol
An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dichlorophenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-Dichlorophenyl)propan-2-ol is a tertiary alcohol containing a dichlorinated phenyl ring. This compound, and others in its structural class, are of interest to the pharmaceutical and agrochemical industries. For instance, it is cited as a reagent in the preparation of cyclic amide herbicides[1]. Commercial suppliers also suggest its potential as a chiral auxiliary in asymmetric synthesis, an antineoplastic agent, and an anti-inflammatory and analgesic agent, although detailed public-domain research to substantiate these claims, particularly regarding mechanisms of action, is limited[2]. This guide provides a comprehensive overview of the known chemical and physical properties of 2-(3,5-Dichlorophenyl)propan-2-ol, outlines a putative experimental protocol for its synthesis, and discusses its analytical characterization.
Chemical and Physical Properties
The physical and chemical properties of 2-(3,5-Dichlorophenyl)propan-2-ol are summarized in the table below. These data are compiled from various chemical supplier catalogs. It is noteworthy that a definitive melting point is not consistently reported.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀Cl₂O | [3] |
| Molecular Weight | 205.08 g/mol | [3] |
| CAS Number | 68575-35-9 | [1][3] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 261.2 °C at 760 mmHg | [3][4] |
| Density | 1.273 g/cm³ | [3][4] |
| Flash Point | 113 °C | [3] |
| Refractive Index | 1.55 | [4] |
| Solubility | Insoluble in water; soluble in organic solvents. | [2] |
| Storage | Sealed in a dry place at room temperature. | [2] |
Experimental Protocols
Synthesis via Grignard Reaction (Hypothetical Protocol)
A common and effective method for the synthesis of tertiary alcohols is the reaction of a ketone with a Grignard reagent. In this case, 2-(3,5-Dichlorophenyl)propan-2-ol can be prepared by reacting 3',5'-dichloroacetophenone with methylmagnesium bromide.
Reaction Scheme:
Materials:
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3',5'-Dichloroacetophenone
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Methylmagnesium bromide (typically 3.0 M solution in diethyl ether)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware for anhydrous reactions (flame-dried)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a solution of 3',5'-dichloroacetophenone in anhydrous diethyl ether.
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Grignard Addition: The flask is cooled in an ice bath (0 °C). The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the ketone. The rate of addition should be controlled to maintain a gentle reflux.
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Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
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Workup: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude 2-(3,5-Dichlorophenyl)propan-2-ol can be purified by recrystallization or column chromatography.
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Recrystallization: A suitable solvent system for recrystallization would likely be a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The crude solid is dissolved in a minimum amount of the hot solvent mixture, and then allowed to cool slowly to induce crystallization. The purified crystals are then collected by vacuum filtration.
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Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method for purifying tertiary alcohols.
Analytical Characterization
Comprehensive, publicly available spectral data for 2-(3,5-Dichlorophenyl)propan-2-ol is scarce. Researchers requiring definitive characterization would need to perform their own analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. The aromatic protons on the 3,5-dichlorophenyl ring would likely appear as a multiplet or as two distinct signals in the aromatic region (typically δ 7.0-7.5 ppm). The two methyl groups are equivalent and would be expected to produce a singlet in the aliphatic region (typically δ 1.5-2.0 ppm). The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. One would expect to see signals for the two equivalent methyl carbons, the quaternary carbon bearing the hydroxyl group, and the aromatic carbons. The carbons attached to the chlorine atoms would have a characteristic chemical shift.
Mass Spectrometry (MS)
The mass spectrum of 2-(3,5-Dichlorophenyl)propan-2-ol would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern). Common fragmentation pathways for tertiary alcohols include the loss of a methyl group (M-15) and the loss of water (M-18).
Biological Activity and Signaling Pathways
While some commercial suppliers mention potential applications as an antineoplastic, anti-inflammatory, and analgesic agent, there is a notable lack of detailed studies in the public domain that elucidate the specific biological mechanisms or signaling pathways through which 2-(3,5-Dichlorophenyl)propan-2-ol might exert these effects[2]. Further research is required to validate these claims and to understand the compound's pharmacological profile.
Visualizations
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the proposed synthesis and purification of 2-(3,5-Dichlorophenyl)propan-2-ol.
Caption: Proposed workflow for the synthesis and purification of 2-(3,5-Dichlorophenyl)propan-2-ol.
Conclusion
2-(3,5-Dichlorophenyl)propan-2-ol is a chemical compound with potential applications in various fields of chemical research. While its basic physical properties are documented by commercial suppliers, there is a significant gap in the publicly available scientific literature regarding its detailed synthesis, comprehensive spectral characterization, and biological mechanisms of action. The information and the hypothetical experimental protocol provided in this guide serve as a starting point for researchers interested in this molecule. Further empirical studies are necessary to fully elucidate its chemical and biological profile.
